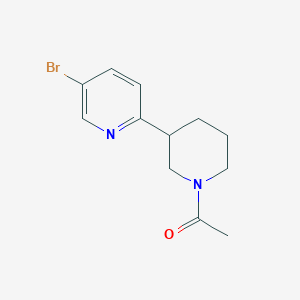

1-(3-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone

Descripción general

Descripción

1-(3-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone is a chemical compound that features a piperidine ring fused with a bromopyridine ring and linked to an ethanone (acetyl) group This compound is of interest due to its unique structure, which combines three functional groups: a piperidine ring, a bromopyridine ring, and an ethanone group

Métodos De Preparación

The synthesis of 1-(3-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone typically involves the following steps:

Starting Materials: The synthesis begins with 5-bromopyridine and piperidine.

Reaction Conditions: The bromopyridine undergoes a nucleophilic substitution reaction with piperidine under controlled conditions to form the piperidinyl derivative.

Acetylation: The piperidinyl derivative is then acetylated using acetic anhydride or acetyl chloride to introduce the ethanone group.

Análisis De Reacciones Químicas

1-(3-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone undergoes several types of chemical reactions:

Nucleophilic Addition: The carbonyl group in the ethanone moiety can act as an electrophile, susceptible to nucleophilic attack by various reagents, leading to the formation of new carbon-carbon or carbon-nitrogen bonds.

Substitution Reactions: The bromine atom on the pyridine ring can undergo substitution reactions with other nucleophiles, depending on the reaction conditions.

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. Major products formed from these reactions depend on the specific nucleophile and reaction conditions employed.

Aplicaciones Científicas De Investigación

Chemistry: It can be used as a building block for the synthesis of more complex molecules due to its reactive functional groups.

Biology: The compound’s structure suggests potential interactions with biological molecules, making it a candidate for studies in medicinal chemistry and drug discovery.

Industry: The compound may find use in the development of new materials or as an intermediate in chemical manufacturing processes.

Mecanismo De Acción

The exact mechanism of action for 1-(3-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone is not well-documented. its functional groups suggest potential interactions with various molecular targets:

Carbonyl Group: The ethanone group can participate in nucleophilic addition reactions, potentially modifying biological molecules.

Bromopyridine Ring: The bromine atom may influence the compound’s electronic properties and reactivity, affecting its interactions with other molecules.

Comparación Con Compuestos Similares

1-(3-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone can be compared with other similar compounds, such as:

1-(5-Bromopyridin-2-yl)piperidin-3-ol:

5-Bromopyridine-3-acetonitrile: This compound has a nitrile group instead of a piperidine ring, leading to different chemical properties and uses.

1-(3-Bromopyridin-2-yl)ethanone: Similar to the target compound but lacks the piperidine ring, affecting its overall structure and reactivity.

Actividad Biológica

1-(3-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone is a chemical compound that features a brominated pyridine moiety linked to a piperidine ring and an ethanone group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug discovery and development.

- Molecular Formula : CHBrNO

- Molecular Weight : 283.16 g/mol

- CAS Number : 1316217-24-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine atom in the pyridine ring enhances its reactivity, potentially facilitating interactions through halogen bonding, which is crucial in drug-receptor interactions.

Antiparasitic Activity

Research indicates that compounds similar to this compound exhibit significant activity against Trypanosoma brucei, the causative agent of African sleeping sickness. For instance, structure-guided design has led to the development of potent inhibitors targeting methionyl-tRNA synthetase, which are structurally related to this compound .

Anticancer Properties

Studies have shown that related piperidine derivatives can inhibit key oncogenic pathways. For example, compounds with similar structures have demonstrated significant inhibition of Na+/K(+)-ATPase and Ras oncogene activity in cancer cells, suggesting potential applications in oncology .

In Vitro Studies

- Antiparasitic Activity : A study reported that certain derivatives of piperidine displayed low toxicity towards mammalian cells while effectively inhibiting T. brucei growth. The best compounds exhibited EC values in the low nanomolar range (39 nM and 22 nM) .

- Anticancer Activity : A compound structurally similar to this compound showed approximately tenfold greater growth inhibitory activity compared to conventional treatments for glioma, indicating its potential as a therapeutic agent .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(3-(5-Chloropyridin-2-yl)piperidin-1-yl)ethanone | Structure | Moderate antiparasitic activity |

| 1-(3-(5-Fluoropyridin-2-yl)piperidin-1-yl)ethanone | Structure | Potential anticancer properties |

| 1-(3-(5-Methylpyridin-2-yl)piperidin-1-yl)ethanone | Structure | Enhanced enzyme inhibition |

Propiedades

IUPAC Name |

1-[3-(5-bromopyridin-2-yl)piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O/c1-9(16)15-6-2-3-10(8-15)12-5-4-11(13)7-14-12/h4-5,7,10H,2-3,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXHSBDMHOXRMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101233079 | |

| Record name | 1-[3-(5-Bromo-2-pyridinyl)-1-piperidinyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101233079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1316217-24-9 | |

| Record name | 1-[3-(5-Bromo-2-pyridinyl)-1-piperidinyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1316217-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[3-(5-Bromo-2-pyridinyl)-1-piperidinyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101233079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.